2-(Chloromethyl)-3-methoxyprop-1-ene
Description
2-(Chloromethyl)-3-methoxyprop-1-ene (C₄H₇ClO) is a chlorinated organic compound featuring a methoxy (-OCH₃) group and a chloromethyl (-CH₂Cl) substituent on a propene backbone.
Properties
Molecular Formula |
C5H9ClO |
|---|---|
Molecular Weight |
120.58 g/mol |
IUPAC Name |
2-(chloromethyl)-3-methoxyprop-1-ene |
InChI |
InChI=1S/C5H9ClO/c1-5(3-6)4-7-2/h1,3-4H2,2H3 |
InChI Key |
IKLYZTSFOHVKLK-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=C)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methoxyprop-1-ene can be achieved through several methods. One common method involves the reaction of 3-methoxyprop-1-ene with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chlorosulfite ester, which then undergoes elimination to yield the desired product.
Another method involves the reaction of 3-methoxyprop-1-ene with hydrogen chloride (HCl) gas in the presence of a catalyst such as zinc chloride (ZnCl2). This method is often used in industrial settings due to its simplicity and efficiency.
Industrial Production Methods
In industrial production, this compound is typically synthesized using the hydrogen chloride gas method. The reaction is carried out in a continuous flow reactor, where 3-methoxyprop-1-ene is mixed with hydrogen chloride gas and passed over a catalyst bed containing zinc chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions. The product is then purified through distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methoxyprop-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding substituted products.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted products such as azides, thiols, and ethers.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-(Chloromethyl)-3-methoxyprop-1-ene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biology: It is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methoxyprop-1-ene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chloromethyl group is attacked by a nucleophile, leading to the formation of a new carbon-nucleophile bond and the release of a chloride ion. In oxidation reactions, the methoxy group is oxidized to form an aldehyde or carboxylic acid. In reduction reactions, the chloromethyl group is reduced to form an alcohol.
Comparison with Similar Compounds
Reactivity and Functional Group Analysis
- The double bond allows for addition reactions.
- Epichlorohydrin :
The epoxide ring is highly strained, making it reactive toward nucleophiles (e.g., in epoxy resin crosslinking). The chloromethyl group further enhances electrophilicity. - 2-Chloro-3-isothiocyanato-prop-1-ene :
The isothiocyanate (-NCS) group reacts with amines or thiols, useful in synthesizing thioureas or heterocycles.
Notes
- Data gaps for 2-(Chloromethyl)-3-methoxyprop-1-ene highlight the need for targeted studies.
- All chlorinated compounds require stringent safety protocols to mitigate health risks.
- Structural analogs like BCME underscore the importance of preemptive toxicity screening for new chlorinated derivatives.
Q & A
Q. What are the common synthetic routes for 2-(Chloromethyl)-3-methoxyprop-1-ene, and how are reaction conditions optimized?
Methodological Answer: The synthesis of this compound can be achieved through chlorination of a methoxy-substituted allylic alcohol or alkene. For example, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) may be used as chlorinating agents under controlled conditions (e.g., anhydrous solvent, 0–25°C) to avoid over-chlorination . A base like potassium carbonate (K₂CO₃) in dichloromethane (DCM) can facilitate substitution reactions, as seen in analogous compounds . Purification typically involves distillation or column chromatography to isolate the product from byproducts such as dichlorinated derivatives.
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm the positions of the chloromethyl and methoxy groups. For example, the methoxy proton typically resonates at ~3.3–3.5 ppm, while allylic chlorine affects neighboring protons (~4.5–5.5 ppm) .
- IR Spectroscopy : Peaks at ~600–800 cm⁻¹ (C-Cl stretch) and ~1100 cm⁻¹ (C-O-C stretch) validate functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm molecular weight and structure .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of volatile chlorinated intermediates .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials like vermiculite .
Advanced Research Questions
Q. How do the electronic effects of the methoxy and chloromethyl groups influence reactivity in Diels-Alder reactions?
Methodological Answer: The methoxy group donates electron density via resonance, activating the alkene as a dienophile, while the chloromethyl group withdraws electron density, potentially directing regioselectivity. Computational studies (e.g., DFT calculations) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity . Experimental validation involves comparing reaction rates and product distributions with analogs lacking these substituents .
Q. What are the environmental degradation pathways of this compound, and how are its byproducts identified?
Methodological Answer:
- Oxidative Degradation : Ozone or hydroxyl radicals in atmospheric chamber studies generate epoxides or carbonyl derivatives, detectable via GC-MS .
- Hydrolytic Pathways : Aqueous hydrolysis under acidic/basic conditions forms 3-methoxyprop-1-ene-2-ol or chlorinated alcohols, monitored by LC-MS or NMR .
- Quantitative Analysis : Use kinetic modeling (e.g., SAPRC-07 mechanism) to predict half-lives and reactive intermediates .
Q. How can computational chemistry guide the design of derivatives with enhanced stability or bioactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict conformational stability and solvent interactions .
- Docking Studies : Screen derivatives against target enzymes (e.g., cytochrome P450) to optimize binding affinity .
- QSAR Models : Corrogate substituent effects (e.g., replacing chlorine with fluorine) to improve pharmacokinetic properties .
Notes on Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
